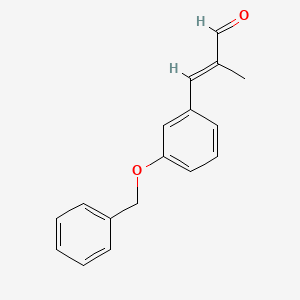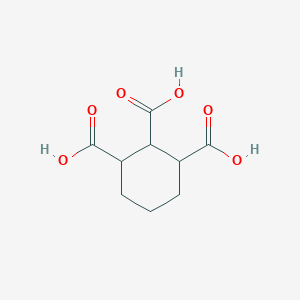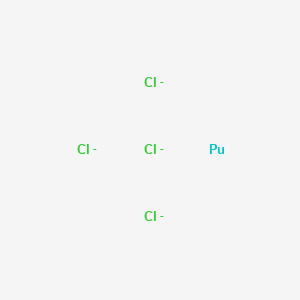
Plutonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plutonium tetrachloride is a chemical compound consisting of one plutonium atom and four chlorine atoms, with the chemical formula PuCl₄. It is a significant compound in the field of nuclear chemistry due to its unique properties and applications. Plutonium tetrachloride is typically encountered in research settings and is known for its role in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions: Plutonium tetrachloride can be synthesized through the chlorination of plutonium dioxide (PuO₂) using phosgene (COCl₂) or carbon tetrachloride (CCl₄) as chlorinating agents. The reaction typically occurs at elevated temperatures in a controlled environment to ensure the complete conversion of plutonium dioxide to plutonium tetrachloride .
Industrial Production Methods: In an industrial setting, the production of plutonium tetrachloride involves the use of high-temperature reactors where plutonium dioxide is exposed to chlorinating agents. The process requires careful handling and containment due to the radioactive nature of plutonium and the corrosive properties of the chlorinating agents .
化学反応の分析
Types of Reactions: Plutonium tetrachloride undergoes various chemical reactions, including:
Oxidation: Plutonium tetrachloride can be oxidized to form higher oxidation state compounds such as plutonium hexachloride (PuCl₆).
Reduction: It can be reduced to lower oxidation state compounds, such as plutonium trichloride (PuCl₃), using reducing agents like calcium or lithium.
Substitution: Plutonium tetrachloride can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Chlorine gas (Cl₂) or other oxidizing agents.
Reduction: Calcium (Ca) or lithium (Li) at high temperatures.
Substitution: Various ligands in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Plutonium hexachloride (PuCl₆).
Reduction: Plutonium trichloride (PuCl₃).
Substitution: Various plutonium-ligand complexes.
科学的研究の応用
Plutonium tetrachloride has several scientific research applications, including:
Chemistry: Used in the study of actinide chemistry and the synthesis of new plutonium compounds.
Biology: Research on the biological effects of plutonium compounds and their interactions with biological molecules.
Medicine: Investigations into the potential use of plutonium compounds in targeted radiotherapy.
Industry: Utilized in the production of nuclear fuels and the recycling of plutonium from spent nuclear fuel .
作用機序
The mechanism of action of plutonium tetrachloride involves its ability to form complexes with various ligands and its participation in redox reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include the formation of coordination complexes and the transfer of electrons during redox reactions .
類似化合物との比較
Plutonium Trichloride (PuCl₃): Similar in structure but with one less chlorine atom.
Plutonium Hexachloride (PuCl₆): Contains two additional chlorine atoms compared to plutonium tetrachloride.
Plutonium Tetrafluoride (PuF₄): Similar in structure but with fluorine atoms instead of chlorine .
Uniqueness: Plutonium tetrachloride is unique due to its specific oxidation state and its ability to form a variety of complexes with different ligands. Its reactivity and the types of reactions it undergoes make it a valuable compound for research in nuclear chemistry and related fields .
特性
CAS番号 |
161280-01-9 |
|---|---|
分子式 |
Cl4Pu-4 |
分子量 |
385.9 g/mol |
IUPAC名 |
plutonium;tetrachloride |
InChI |
InChI=1S/4ClH.Pu/h4*1H;/p-4 |
InChIキー |
NNALTLJZLYPYIY-UHFFFAOYSA-J |
正規SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)


![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

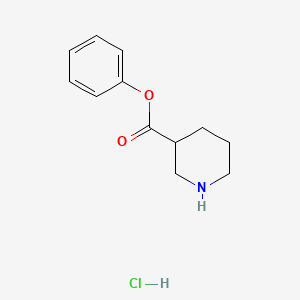
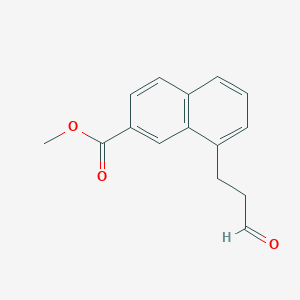
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)
